molecular formula C8H5F2N B1388204 3,5-Difluoro-2-methylbenzonitrile CAS No. 1003708-74-4

3,5-Difluoro-2-methylbenzonitrile

Cat. No.: B1388204
CAS No.: 1003708-74-4
M. Wt: 153.13 g/mol
InChI Key: JHMDKULXRYFRBP-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H5F2N. It is a derivative of benzonitrile, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions, and a methyl group is attached at the 2 position. This compound is known for its high purity and stability, making it valuable in various industrial and research applications .

Preparation Methods

The synthesis of 3,5-Difluoro-2-methylbenzonitrile typically involves the fluorination of 2-methylbenzonitrile. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring. Industrial production methods often involve large-scale reactions in specialized reactors to maintain high yield and purity .

Chemical Reactions Analysis

3,5-Difluoro-2-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products. For example, oxidation can lead to the formation of corresponding carboxylic acids.

    Coupling Reactions: The compound can undergo coupling reactions with different reagents to form more complex molecules.

Scientific Research Applications

3,5-Difluoro-2-methylbenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-methylbenzonitrile is primarily related to its ability to participate in various chemical reactions. The presence of fluorine atoms enhances its reactivity and stability, allowing it to interact with different molecular targets. The compound can form strong bonds with other molecules, facilitating the formation of new chemical entities. The exact molecular pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

3,5-Difluoro-2-methylbenzonitrile can be compared with other fluorinated benzonitriles, such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and stability, which make it valuable for various applications.

Properties

IUPAC Name

3,5-difluoro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMDKULXRYFRBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661261
Record name 3,5-Difluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003708-74-4
Record name 3,5-Difluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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